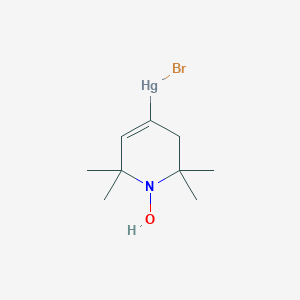
2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide, also known as TEMPO-HgBr, is a chemical compound that has been widely used in scientific research applications. It is a stable free radical that contains a mercury atom, making it a useful reagent for various chemical reactions.
Mécanisme D'action
The mechanism of action of 2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide involves the transfer of an oxygen atom from the TEMPO radical to the substrate, resulting in the formation of an aldehyde or ketone. The mercury atom in 2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide acts as a Lewis acid, facilitating the reaction by coordinating with the oxygen atom of the substrate. The reaction is selective for primary and secondary alcohols, and does not affect tertiary alcohols.
Biochemical and physiological effects:
2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide has been shown to have low toxicity and does not have any significant biochemical or physiological effects. However, it should be handled with care as it contains a toxic mercury atom.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide has several advantages for lab experiments such as its selectivity for primary and secondary alcohols, its stability, and its ease of use. However, it also has some limitations such as its cost, its toxicity, and its limited solubility in some solvents.
Orientations Futures
There are several future directions for the use of 2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide in scientific research. One direction is the development of new synthetic methods using 2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide as a catalyst. Another direction is the application of 2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide in the synthesis of complex molecules such as natural products and pharmaceuticals. In addition, the use of 2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide in bioconjugation and protein labeling is an emerging area of research. Further studies are needed to explore the full potential of 2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide in various scientific research applications.
Conclusion:
2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide is a versatile reagent that has been widely used in scientific research applications. Its selectivity for primary and secondary alcohols, stability, and ease of use make it a useful tool for organic synthesis, catalysis, and biochemistry. However, its toxicity and limited solubility in some solvents are some of its limitations. Further studies are needed to explore the full potential of 2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide in various scientific research applications.
Méthodes De Synthèse
2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide can be synthesized by reacting TEMPO with mercuric bromide in a solvent such as acetonitrile. The reaction is carried out at room temperature and the product is purified by recrystallization. The yield of the product can be improved by optimizing the reaction conditions such as the ratio of reactants, solvent, and temperature.
Applications De Recherche Scientifique
2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide has been used in various scientific research applications such as organic synthesis, catalysis, and biochemistry. It is a versatile reagent that can be used to selectively oxidize primary alcohols to aldehydes or carboxylic acids, and secondary alcohols to ketones. It has also been used as a catalyst in various reactions such as the oxidation of alkenes, the reduction of nitro compounds, and the synthesis of heterocycles.
Propriétés
Numéro CAS |
123048-02-2 |
|---|---|
Nom du produit |
2,2,6,6-Tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide |
Formule moléculaire |
C9H16BrHgNO |
Poids moléculaire |
434.73 g/mol |
Nom IUPAC |
bromo-(1-hydroxy-2,2,6,6-tetramethyl-3H-pyridin-4-yl)mercury |
InChI |
InChI=1S/C9H16NO.BrH.Hg/c1-8(2)6-5-7-9(3,4)10(8)11;;/h6,11H,7H2,1-4H3;1H;/q;;+1/p-1 |
Clé InChI |
ZPDUSILIPSPQRY-UHFFFAOYSA-M |
SMILES |
CC1(CC(=CC(N1O)(C)C)[Hg]Br)C |
SMILES canonique |
CC1(CC(=CC(N1O)(C)C)[Hg]Br)C |
Autres numéros CAS |
123048-02-2 |
Synonymes |
2,2,6,6-tetramethyl-1-oxyl-delta(3)-piperidine-4-mercuribromide TMOPMB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



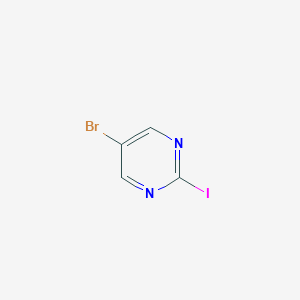
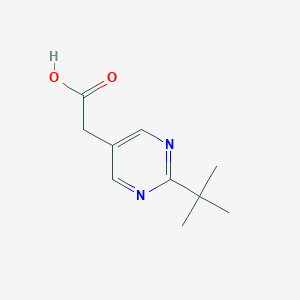

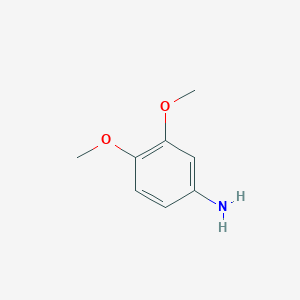
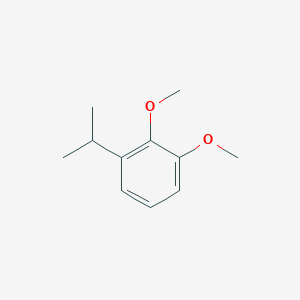
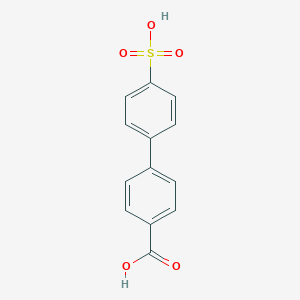
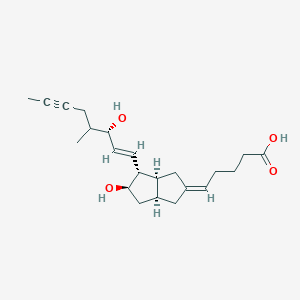



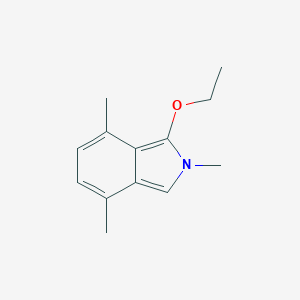
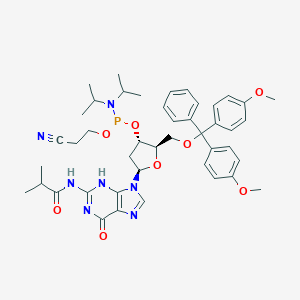
![1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B48955.png)
